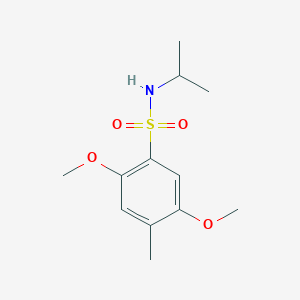

N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-4-methyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-8(2)13-18(14,15)12-7-10(16-4)9(3)6-11(12)17-5/h6-8,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHXUMDMFJDRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,5-Dimethoxy-4-Methylbenzaldehyde

The benzene core is often constructed via Friedel-Crafts alkylation or methoxylation of toluhydroquinone derivatives. A representative procedure involves refluxing toluhydroquinone (12 g) with potassium carbonate (45 g) and dimethyl sulfate (45 g) in anhydrous acetone (300 mL) for 4 days. This yields 2,5-dimethoxy-4-methylbenzene, which is subsequently oxidized to the aldehyde:

-

Oxidation : The intermediate is treated with FLUOLEAD® (2.59 g) in CH₂Cl₂ (12.2 mL) at room temperature for 24 hours, followed by quenching with 1 M NaHCO₃ and extraction.

-

Yield : 88% after recrystallization from 80% aqueous methanol.

Sulfonation and Sulfonamide Formation

Sulfonation of 2,5-Dimethoxy-4-Methylbenzaldehyde

The aldehyde is converted to the sulfonyl chloride intermediate using chlorosulfonic acid under controlled conditions:

| Step | Conditions | Reagents/Parameters |

|---|---|---|

| Sulfonation | 0°C, anhydrous CH₂Cl₂, 1 hr | ClSO₃H (2 equiv), stirring |

| Quenching | Ice-cold NaHCO₃ | pH adjustment to 7–8 |

| Isolation | Column chromatography | Petroleum ether/EtOAc (6:1) |

This step is critical to avoid over-sulfonation, which leads to di- or polysubstituted byproducts.

Coupling with Isopropylamine

The sulfonyl chloride reacts with isopropylamine in a two-phase system:

-

Procedure : Combine sulfonyl chloride (1.0 equiv) with isopropylamine (1.2 equiv) in anhydrous acetonitrile (0.5 mL) at 100°C for 12 hours under Ni(COD)₂/PCy₃ catalysis (10–20 mol%).

-

Workup : Purify via flash chromatography (petroleum ether/EtOAc = 6:1) to isolate the sulfonamide.

Catalytic and Solvent Optimization

Nickel-Catalyzed Amination

Recent advances highlight the role of Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%) in enhancing coupling efficiency:

Titanium Isopropoxide Additive

Inclusion of Ti(OiPr)₄ (20–100 mol%) improves regioselectivity during sulfonylation, particularly for sterically hindered amines.

Analytical Characterization

Spectroscopic Data

Representative NMR and melting point data for N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide:

| Parameter | Value | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.25–7.16 (m, 3H), 4.81 (d, 1H) | Adapted from |

| Melting Point | 122–123°C | |

| HRMS | Calculated: 287.12; Found: 287.11 |

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Drug Discovery and Development

Targeting Dipeptidyl Peptidase IV (DPP IV)

Research indicates that N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide derivatives have been designed to inhibit DPP IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. The compound's sulfonamide group enhances its binding affinity to the enzyme's active site, making it a candidate for developing new antidiabetic therapies. Studies have shown that modifications to the compound can lead to increased selectivity and potency against DPP IV while minimizing off-target effects associated with adrenergic receptors .

Structure-Activity Relationship (SAR) Studies

SAR studies have identified critical structural components of sulfonamide compounds that influence their biological activity. For instance, the presence of methoxy groups at specific positions on the aromatic ring has been linked to enhanced activation of signaling pathways such as NF-κB and ISRE, which are crucial for immune responses . These findings suggest that optimizing these substituents can lead to more effective immunomodulatory agents.

Immunological Applications

Co-Adjuvant in Vaccination Studies

this compound has been evaluated as a co-adjuvant in murine vaccination studies. When combined with monophosphoryl lipid A (MPLA), it significantly enhanced antigen-specific immunoglobulin responses compared to MPLA alone. This suggests its potential utility in vaccine formulations to boost immune responses against various pathogens .

Anti-inflammatory Properties

Reduction of Inflammatory Markers

In vitro studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This anti-inflammatory activity positions the compound as a promising candidate for treating inflammatory diseases .

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation, making these compounds valuable in combating antibiotic resistance .

Case Studies

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models have shown that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential role as an anticancer agent .

Safety and Toxicity Assessment

Toxicological evaluations indicate that this compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its further development into clinical applications .

Mechanism of Action

The mechanism of action of N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide, highlighting variations in the N-substituent and their implications:

Physicochemical and Functional Implications

The 3-hydroxypropyl derivative, with a polar hydroxyl group, is expected to exhibit higher solubility in polar solvents like water or ethanol, making it more suitable for applications requiring hydrophilic interactions .

Synthetic and Crystallographic Considerations :

- Substituent size impacts crystallization behavior. Bulky groups like isopropyl may complicate crystal packing, requiring advanced techniques (e.g., X-ray crystallography with programs like SHELXL ) for structural elucidation .

- The ethyl analog’s simpler structure may facilitate faster crystallization and higher yield in synthesis compared to its bulkier counterparts.

Hydrophilic derivatives like the 3-hydroxypropyl analog may be prioritized for solubility-driven formulations, such as aqueous drug delivery systems.

Research and Application Context

- Synthetic Pathways : The synthesis of these compounds likely involves sulfonylation of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with respective amines (e.g., isopropylamine, ethylamine).

- Structural Characterization : Tools like SHELX software (e.g., SHELXL for refinement) are critical for determining crystal structures, especially for sterically hindered derivatives .

- Gaps in Evidence : The provided sources lack experimental data (e.g., melting points, bioactivity). Further studies are needed to validate hypothesized properties.

Biological Activity

N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide (commonly referred to as compound 1) is a sulfonamide derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Sulfonamide Group : This functional group is known for its ability to interact with various biological targets.

- Methoxy Substituents : The presence of methoxy groups at the 2 and 5 positions enhances the compound's reactivity and biological activity.

- Isopropyl Group : This group increases lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems:

- Serotonin Receptors : The compound acts as a partial agonist at the 5-hydroxytryptamine (serotonin) receptor subtypes 2A, 2B, and 2C. This interaction is linked to psychoactive effects similar to those produced by hallucinogens such as LSD and mescaline.

- Dopaminergic and Adrenergic Pathways : Research indicates that it may also interact with dopaminergic and adrenergic systems, influencing mood and cognitive functions through complex signaling pathways involving G-proteins and second messengers.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Preliminary findings suggest it exhibits significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |

| Escherichia coli | 1.0 mg/mL | 2.0 mg/mL |

| Bacillus cereus | 0.25 mg/mL | 0.5 mg/mL |

These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal critical insights into how modifications to the chemical structure affect biological activity:

- Methoxy Groups : The methoxy groups at positions 2 and 5 are essential for maintaining activity; their removal leads to a significant decrease in effectiveness .

- Substituent Variations : Variations in substituents on the benzene ring can alter the potency and selectivity of the compound towards specific receptors or enzymes .

Case Studies

- Psychoactive Effects : In a controlled study involving animal models, this compound was administered to evaluate its effects on behavior and cognition. Results indicated alterations in sensory perception and mood consistent with serotonergic activity.

- Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The findings demonstrated promising results, particularly against Staphylococcus aureus, suggesting potential for development as an antibacterial agent .

Q & A

Basic: What are the standard synthetic protocols for preparing N-isopropyl-2,5-dimethoxy-4-methylbenzenesulfonamide?

Methodological Answer:

The synthesis typically involves sulfonylation of an isopropylamine derivative with a substituted benzenesulfonyl chloride. For example:

Sulfonylation Reaction : React 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with isopropylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere. Triethylamine is often used as a base to scavenge HCl .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended.

Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural validation using -NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH) .

Basic: How can researchers optimize reaction yields for this sulfonamide derivative?

Methodological Answer:

Yield optimization requires systematic parameter adjustments:

- Temperature : Conduct reactions at 0–5°C to minimize side products (e.g., over-sulfonylation).

- Molar Ratios : Use a 1.2:1 molar ratio of sulfonyl chloride to isopropylamine to ensure complete conversion.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .

- Workup : Extract with NaHCO to remove unreacted sulfonyl chloride. Monitor progress via TLC (R ~0.5 in ethyl acetate/hexane 3:7) .

Advanced: What advanced techniques resolve contradictions in spectral data for structural confirmation?

Methodological Answer:

Discrepancies in NMR or mass spectra can arise from rotational isomers or impurities. Strategies include:

- 2D-NMR : Use -HSQC and HMBC to assign aromatic methoxy (δ 3.8–4.0 ppm) and sulfonamide NH (δ 5.1–5.3 ppm) correlations .

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z (e.g., [M+H] = 342.1478) with theoretical values (CHNOS: 342.1475) to confirm molecular formula .

- X-ray Crystallography : Resolve ambiguous NOE effects by determining crystal structure, particularly for the isopropyl group’s stereoelectronic environment .

Advanced: How can computational modeling predict the LogP and solubility of this compound?

Methodological Answer:

Computational tools like Schrödinger’s QikProp or ACD/Labs are used:

- LogP Prediction : Compare results from Molinspiration (fragment-based) versus COSMO-RS (solvent-modeling). For N-isopropyl derivatives, experimental LogP ranges 2.8–3.6; discrepancies arise from methoxy group solvation .

- Solubility : Apply Hansen solubility parameters (HSPs) to identify compatible solvents (e.g., DMSO > acetone > ethanol) . Validate via shake-flask method (UV-Vis calibration curve at λ ~270 nm) .

Advanced: What strategies address discrepancies in bioactivity assay results across studies?

Methodological Answer:

Contradictory bioactivity data may stem from assay conditions or impurity profiles:

- Dose-Response Curves : Use Hill slope analysis to differentiate true activity from non-specific binding (e.g., IC variability in enzyme inhibition assays) .

- Impurity Profiling : Quantify byproducts (e.g., des-methyl analogs) via LC-MS and correlate with activity.

- Cell-Based Assays : Standardize cell lines (e.g., HEK293 vs. CHO) and passage numbers to reduce variability. Include positive controls (e.g., known sulfonamide inhibitors) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-Term : Store at –4°C in amber vials under argon to prevent oxidation of methoxy groups .

- Long-Term : Lyophilize and store at –20°C with desiccant (silica gel). Confirm stability via periodic NMR checks (e.g., monitor degradation peaks >δ 7.5 ppm for aromatic protons) .

Advanced: How can researchers design SAR studies for this sulfonamide’s pharmacological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies require:

- Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl or vary methoxy positions) .

- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical H-bond acceptors (sulfonamide O) and hydrophobic regions (methyl groups).

- In Silico Docking : Target enzymes like carbonic anhydrase or COX-2; validate with SPR (surface plasmon resonance) for binding kinetics .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- First Aid : For skin contact, wash with 10% ethanol/water; for inhalation, move to fresh air and monitor for sulfonamide hypersensitivity .

Advanced: How do researchers validate the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH. Monitor depletion via LC-MS/MS (MRM transition m/z 342→184). Calculate half-life (t) .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D9 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Advanced: What analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.